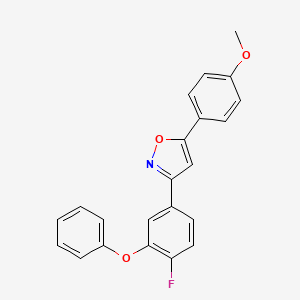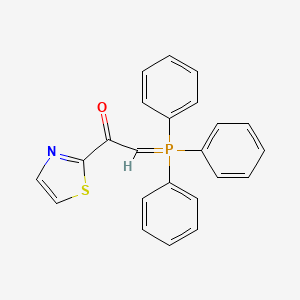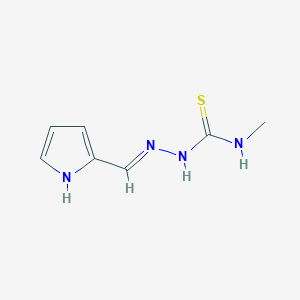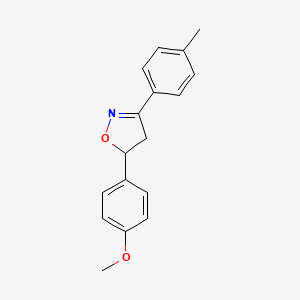![molecular formula C27H21NO3 B15211732 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate CAS No. 105772-24-5](/img/structure/B15211732.png)
2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate is a complex organic compound with a unique structure that combines indeno, pyrrol, and acetate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate typically involves multi-step organic reactions. One common method involves the condensation of indeno[1,2-b]pyrrole derivatives with acetic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds share structural similarities and exhibit antiproliferative activity.
Spirocyclic oxindoles: Known for their stereoselective synthesis and applications in medicinal chemistry.
2-Oxo-1,2-dihydropyridines: Widely used in organic synthesis and biological studies.
Uniqueness
2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate stands out due to its unique combination of indeno, pyrrol, and acetate moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
105772-24-5 |
|---|---|
Fórmula molecular |
C27H21NO3 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-(4-oxo-2,3-diphenylindeno[1,2-b]pyrrol-1-yl)ethyl acetate |
InChI |
InChI=1S/C27H21NO3/c1-18(29)31-17-16-28-25(20-12-6-3-7-13-20)23(19-10-4-2-5-11-19)24-26(28)21-14-8-9-15-22(21)27(24)30/h2-15H,16-17H2,1H3 |
Clave InChI |
YAFLSHZSGKWFDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCN1C(=C(C2=C1C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


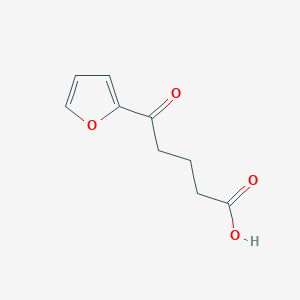

![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)
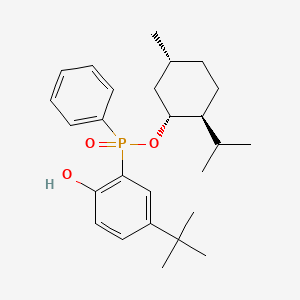
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![(3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15211676.png)
![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
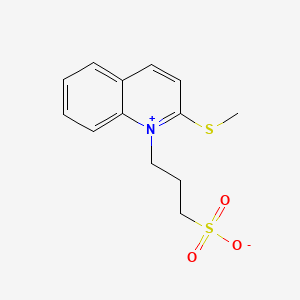
![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)
